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CAS No.: 7322-88-5
Cat. No.: B1665426
- 7

Executive Summary

Compound: (S)-2-Acetoxy-2-phenylacetic Acid Synonyms: (S)-O-Acetylmandelic acid; (S)-a-
Acetoxyphenylacetic acid CAS: 7322-88-5 Molecular Formula: CioH1004 Molecular Weight:
194.18 g/mol [1][2][3][4]

(S)-2-Acetoxy-2-phenylacetic acid is a critical chiral synthon and resolving agent used
extensively in the pharmaceutical industry. It serves as a derivatizing agent for the
determination of enantiomeric purity in alcohols and amines via NMR spectroscopy (Mosher's
acid analog principle) and acts as a key intermediate in the synthesis of semi-synthetic
penicillins and cephalosporins.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS)
and quality control of this compound, emphasizing the distinction between the (S)-enantiomer
and its racemic or (R)-counterparts.

Structural Logic & Stereochemistry

The molecule consists of a phenyl group attached to a chiral center (C2), which bears a
carboxylic acid moiety and an acetoxy group. The (S)-configuration is defined by the spatial
arrangement of these groups.
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o Stereochemical Integrity: The (S)-enantiomer is dextrorotatory (+). The preservation of the
chiral center during synthesis (acetylation of (S)-mandelic acid) is critical.

» Conformational Locking: In solution (CDCIs), the acetoxy group induces a specific
anisotropic environment, which is the basis for its utility as a chiral shift reagent.

Synthesis & Purification Workflow

To understand the spectral impurities, one must understand the genesis of the compound. The
standard synthesis involves the acetylation of (S)-mandelic acid.

Acetylation rolysis of excess Ac: emoval of Pyridine Extraction (EtOAc) Recrystallization (| eI (S)-O-Acetylmandelic Acid
(20-25°C, 4-16h) & Acid Wash (HCI) lgl  (White Crystalline Solid)

Click to download full resolution via product page

Figure 1: Synthesis workflow for (S)-2-Acetoxy-2-phenylacetic acid. Critical control points
include temperature control to prevent racemization and acid washing to remove pyridine

catalysts.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The NMR data presented below is calibrated for CDCIs (Deuterated Chloroform).

1H NMR (Proton)

The spectrum is characterized by a distinct singlet for the chiral methine proton, which is
significantly deshielded compared to the parent mandelic acid due to the electron-withdrawing
acetoxy group.
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Application Note: Trace acetic acid (impurity) appears at ~2.10 ppm. If the integration of the

signal at 2.20 ppm is >3.0 relative to the methine proton, solvent trapping or free acetic acid

contamination is present.

13C NMR (Carbon)

The 13C spectrum confirms the presence of two distinct carbonyl environments.
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Chemical Shift (5,

Assignment Type Notes
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1745 -COOH Acid Carbonyl Most downfield signal.
Distinct from acid
170.2 -OCOCHs Ester Carbonyl
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Infrared Spectroscopy (FT-IR)

IR analysis is the primary method for confirming the esterification of the hydroxyl group.
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Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) Molecular lon (M+): 194 m/z

The fragmentation pattern is driven by the stability of the benzyl/tropylium cation and the facile
loss of the acetyl group.
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Figure 2: Proposed fragmentation pathway for (S)-O-Acetylmandelic acid. The base peak is
typically m/z 91 (Tropylium) or m/z 134 depending on ionization energy.

Quality Control & Optical Purity

For researchers using this compound as a chiral resolving agent, chemical purity is insufficient;
optical purity is paramount.

Polarimetry (Specific Rotation)

This is the "Go/No-Go" test for stereochemistry.

e Standard Value:
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(

, Acetone) [1].

» Note: The (R)-enantiomer exhibits a rotation of

.[3] A rotation value significantly lower than +150° (e.g., +100°) indicates partial racemization
during synthesis or storage.

Chiral HPLC Method

To quantify Enantiomeric Excess (ee%), use the following parameters:

Column: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% TFA (Trifluoroacetic acid).

o Why TFA? The acidic additive suppresses the ionization of the carboxylic acid, preventing
peak tailing and ensuring sharp resolution.

Detection: UV @ 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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